1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester

Catalog No.
S13347140
CAS No.
M.F
C12H12N2O2S
M. Wt
248.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phen...

Product Name

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester

IUPAC Name

ethyl 3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylate

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-13-12(17)14(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,17)

InChI Key

IINKXYQHRWCEPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=S)N1C2=CC=CC=C2

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester, commonly referred to as ethyl 3-phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate, is a chemical compound with the molecular formula C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S} and a molar mass of 248.3 g/mol. This compound features an imidazole ring, a carboxylic acid group, and a thioxo group, which contribute to its unique chemical properties and potential biological activities .

Typical of imidazole derivatives. Notably, it can undergo:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic substitutions: The sulfur atom in the thioxo group can act as a nucleophile in reactions with electrophiles.
  • Redox reactions: The thioxo moiety may participate in oxidation-reduction reactions, altering its oxidation state and affecting the compound's reactivity .

Research indicates that 1H-Imidazole-4-carboxylic acid derivatives exhibit various biological activities, including:

  • Antimicrobial properties: Some imidazole derivatives have shown effectiveness against bacteria and fungi.
  • Anticancer activity: Certain compounds within this class have been investigated for their potential to inhibit cancer cell growth.
  • Enzyme inhibition: These compounds may act as inhibitors for specific enzymes, impacting metabolic pathways .

Several methods can be employed to synthesize 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester:

  • Condensation reactions: Combining appropriate aldehydes and amines in the presence of a catalyst can yield imidazole derivatives.
  • Thioester formation: Reacting carboxylic acids with thiols under acidic conditions can lead to thioester intermediates that can be further transformed into the target compound.
  • Esterification: The final ester product can be obtained by reacting the corresponding acid with ethanol in the presence of an acid catalyst .

This compound has several potential applications:

  • Pharmaceutical intermediates: It can serve as a building block for synthesizing more complex pharmaceutical agents.
  • Agricultural chemicals: Its antimicrobial properties make it a candidate for developing agricultural fungicides or bactericides.
  • Research tools: As a unique chemical entity, it may be used in biochemical assays or studies related to enzyme activity .

Interaction studies involving 1H-Imidazole-4-carboxylic acid derivatives often focus on their binding affinities with biological targets such as enzymes and receptors. These studies help elucidate the mechanisms underlying their biological activities and assess their potential therapeutic applications. For instance:

  • Binding studies: Investigating how the compound interacts with specific proteins or enzymes can reveal its potential as an inhibitor or activator.
  • Cellular assays: Evaluating the effects of this compound on cell viability and function can provide insights into its biological relevance .

Several compounds share structural similarities with 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylateC7H7F3N2O2\text{C}_{7}\text{H}_{7}\text{F}_{3}\text{N}_{2}\text{O}_{2}Contains trifluoromethyl group; potential for enhanced lipophilicity
4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl esterC12H20N2O3\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{3}Hydroxyalkyl substitution; altered solubility properties
Ethyl (R)-3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylateC12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}Similar structure; focus on stereochemistry affecting biological activity

Uniqueness

The uniqueness of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester lies in its specific combination of functional groups that confer distinct reactivity patterns and biological activities compared to other imidazole derivatives. Its thioxo group enhances its potential interactions with biological systems, making it a valuable candidate for further research and development in medicinal chemistry.

The exploration of imidazole derivatives intensified in the mid-20th century as researchers recognized their pharmacological potential. While the exact synthesis date of 1H-imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester remains undocumented, its structural analogs—such as ethyl 3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 84711-26-2)—were first reported in the late 20th century. These compounds emerged from efforts to modify imidazole cores for enhanced bioactivity, particularly in anesthesia and antimicrobial applications.

The thioxo group (C=S) in this compound likely originated from thiourea or thioamide precursors, a common strategy in heterocyclic synthesis. For example, ethyl 2-mercapto-1-methylimidazole-5-carboxylate (CID 2821214) demonstrates how sulfur incorporation stabilizes the imidazole ring while enabling nucleophilic reactivity. The phenyl group at position 3 suggests intentional aromatic substitution to modulate lipophilicity and target binding, a trend observed in etomidate analogs.

Nomenclature and Structural Identification

The systematic IUPAC name 1H-imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester delineates its structure unambiguously:

  • Core: 1H-imidazole (five-membered ring with two nitrogen atoms at positions 1 and 3).
  • Substituents:
    • A carboxylic acid group at position 4, esterified with ethyl (OCH₂CH₃).
    • A thioxo group (S) at position 2, reducing the ring’s aromaticity via dihydro saturation (2,3-dihydro).
    • A phenyl group (-C₆H₅) at position 3.

This nomenclature aligns with related compounds like ethyl 1-ethyl-1H-imidazole-4-carboxylate (CID 45082653), differing in substituents at positions 1 and 3. The molecular formula is C₁₃H₁₄N₂O₂S, with a calculated molecular weight of 274.33 g/mol. Key spectral data for verification would include:

  • ¹H NMR: Aromatic protons (δ 7.2–7.5 ppm), ethyl ester quartet (δ 4.2–4.4 ppm), and imidazole NH (δ 10–12 ppm).
  • IR: Stretching vibrations for C=O (∼1700 cm⁻¹), C=S (∼1200 cm⁻¹), and aromatic C-H (∼3000 cm⁻¹).
FeatureStructural Representation
Imidazole core
Thioxo group (C=S)Position 2
Phenyl substituentPosition 3
Ethyl esterPosition 4

Significance in Heterocyclic Chemistry

Imidazole derivatives are pivotal in drug design due to their hydrogen-bonding capacity, aromaticity, and metabolic stability. The thioxo group in this compound introduces unique reactivity:

  • Electrophilic Sites: The sulfur atom facilitates nucleophilic substitution at position 2, enabling derivatization.
  • Tautomerism: The thioxo group may participate in thione-thiol tautomerism, altering electronic distribution and bioactivity.
  • Metal Coordination: Imidazole-thione analogs are known to form complexes with transition metals, enhancing antimicrobial properties.

The phenyl and ethyl ester groups further tailor the molecule’s physicochemical profile. For instance, ethyl esters improve membrane permeability compared to carboxylic acids, while aryl substituents enhance interactions with hydrophobic protein pockets. These features position the compound as a potential intermediate in synthesizing kinase inhibitors or antifungal agents, akin to etomidate derivatives.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

248.06194880 g/mol

Monoisotopic Mass

248.06194880 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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